

Application of 4-((4-Fluorophenyl)sulfonyl)morpholine Derivatives in Cancer Research

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Compound of Interest

Compound Name: 4-((4-Fluorophenyl)sulfonyl)morpholine

Cat. No.: B182129

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Application Notes

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. When coupled with a sulfonyl group, it forms a pharmacophore that has been explored for various therapeutic targets. This document focuses on the application of **4-((4-Fluorophenyl)sulfonyl)morpholine** and its derivatives in oncology, with a particular emphasis on a promising derivative, GL24, in the context of Triple-Negative Breast Cancer (TNBC). While direct research on **4-((4-Fluorophenyl)sulfonyl)morpholine** is limited, the study of its analogues provides significant insights into the potential anti-cancer applications of this chemical class.

Background on Triple-Negative Breast Cancer (TNBC)

Triple-negative breast cancer is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.^{[1][2][3]} This lack of well-defined molecular targets makes it difficult to treat with hormonal or targeted therapies, often leading to

a poorer prognosis.^{[3][4]} Consequently, there is a pressing need for the discovery of novel therapeutic agents with distinct mechanisms of action against TNBC.^[4]

GL24: A Promising 4-(Phenylsulfonyl)morpholine Derivative

Recent research has highlighted a derivative of **4-((4-Fluorophenyl)sulfonyl)morpholine**, compound GL24 (also referred to as 4m), as a potent inhibitor of TNBC cell growth.^{[5][6]} In a study involving the synthesis and evaluation of 23 novel 4-(phenylsulfonyl)morpholine derivatives, GL24 emerged as a lead compound with significant cytotoxic activity against the MDA-MB-231 human breast cancer cell line.^{[5][6]}

Mechanism of Action: Induction of Endoplasmic Reticulum (ER) Stress

The anti-cancer activity of GL24 in TNBC cells is primarily attributed to the induction of Endoplasmic Reticulum (ER) stress.^{[5][6]} Transcriptomic analysis of GL24-treated MDA-MB-231 cells revealed the upregulation of multiple ER stress-dependent tumor-suppressive signaling pathways.^{[5][6]} This includes the Unfolded Protein Response (UPR), the p53 pathway, and the G2/M checkpoint.^{[5][6]} The sustained activation of these pathways ultimately leads to cell cycle arrest and apoptosis, thereby inhibiting tumor cell proliferation.^{[5][6]}

Quantitative Data

The following table summarizes the in vitro efficacy of the 4-(phenylsulfonyl)morpholine derivative, GL24, against the MDA-MB-231 triple-negative breast cancer cell line.

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
GL24 (4m)	MDA-MB-231	Triple-Negative Breast Cancer	0.90	^{[5][6]}

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cells.

Materials:

- MDA-MB-231 cells
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **4-((4-Fluorophenyl)sulfonyl)morpholine** derivative (e.g., GL24) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Seed MDA-MB-231 cells into 96-well plates at a density of 5×10^3 cells per well in 100 μ L of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compound in complete DMEM. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
- **MTT Addition:** After the incubation period, add 20 μ L of MTT solution to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

2. Western Blot Analysis for ER Stress Markers

This protocol is used to detect the expression levels of key proteins involved in the ER stress pathway.

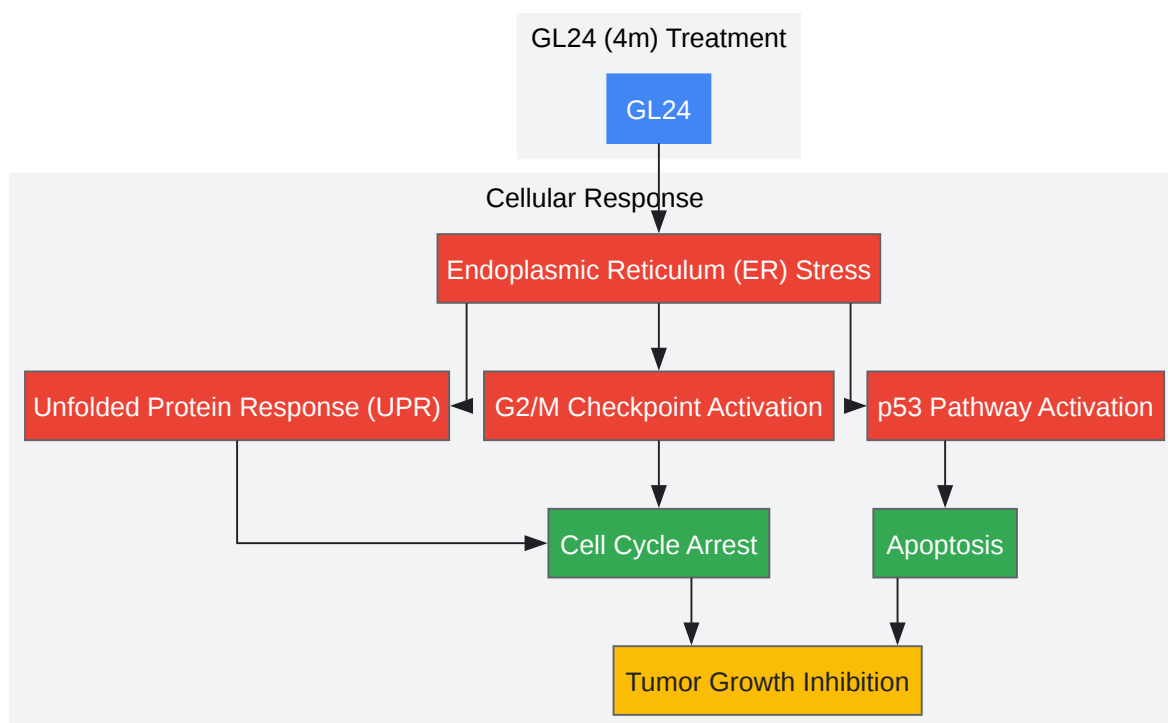
Materials:

- MDA-MB-231 cells
- 6-well plates
- Test compound (e.g., GL24)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-PERK, p-eIF2 α , ATF4) and a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

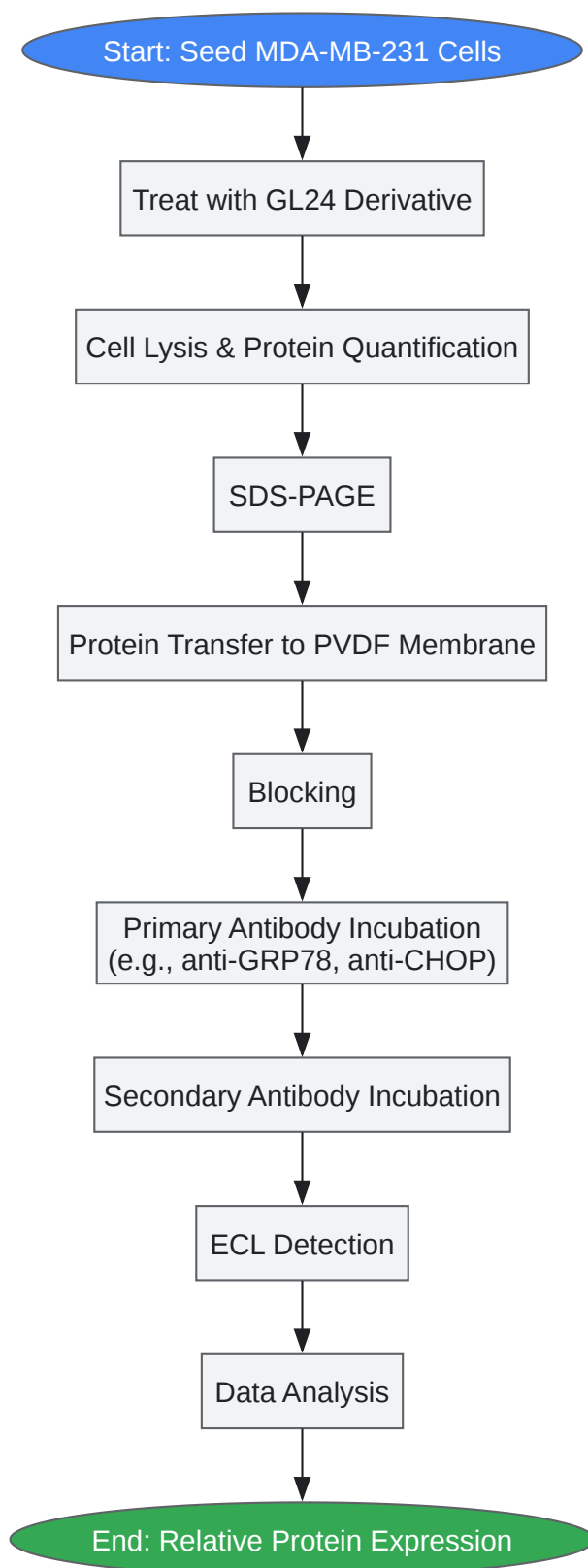
- **Cell Treatment and Lysis:** Seed MDA-MB-231 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of the test compound for a specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.
- **Secondary Antibody Incubation:** Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washes with TBST, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- **Analysis:** Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Visualizations



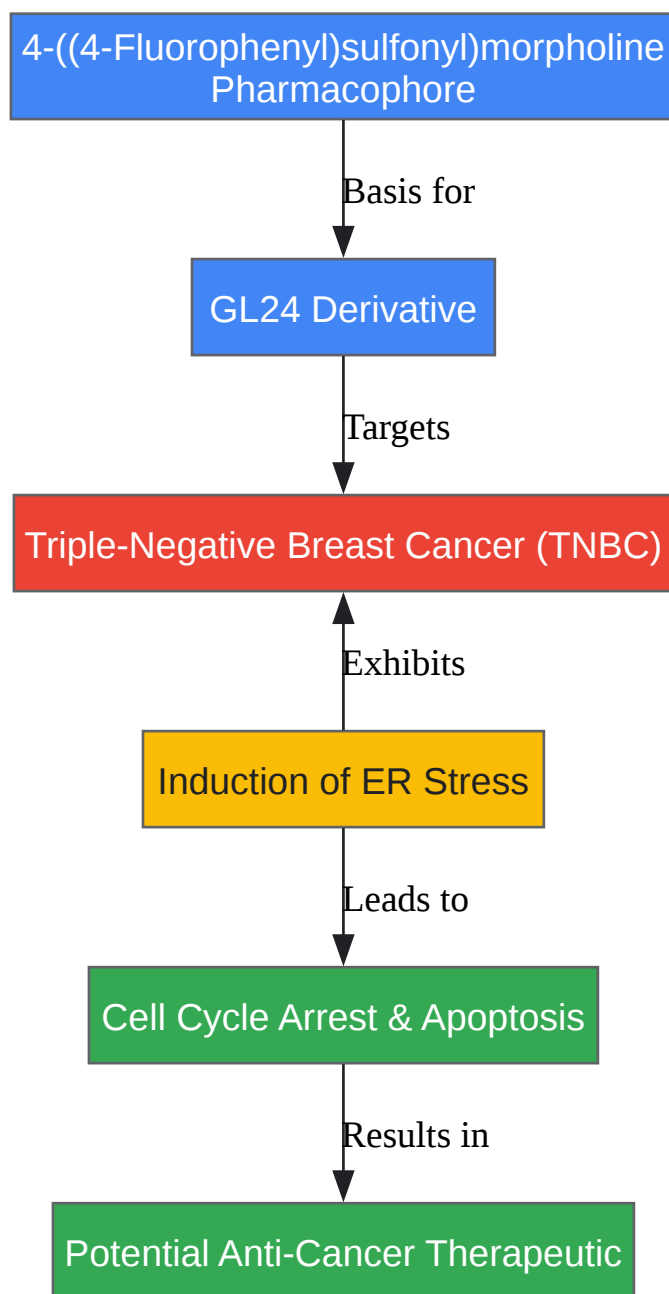
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Caption: Proposed mechanism of action for the GL24 derivative in TNBC.



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Caption: Workflow for Western Blot analysis of ER stress markers.



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